8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[73002,6]dodeca-2(6),3,9,11-tetraen-7-one is a complex organic compound with a unique structure that includes fluorinated phenyl groups, a sulfur atom, and a tetrazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrazatricyclic core: This can be achieved through a series of cyclization reactions involving nitrogen-containing precursors.
Introduction of the fluorinated phenyl groups: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the sulfanyl group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorinated phenyl groups or the tetrazatricyclic core.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated products, reduced tetrazatricyclic derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated aromatic systems and sulfur-containing heterocycles.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its fluorinated phenyl groups and sulfur atom may interact with biological targets in unique ways, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound’s unique properties may be leveraged for the development of advanced materials, such as polymers or coatings with specific chemical resistance or mechanical properties.
Mechanism of Action
The mechanism of action of 8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one is not fully understood. it is believed to interact with molecular targets through a combination of hydrophobic interactions, hydrogen bonding, and covalent modifications. The fluorinated phenyl groups may enhance binding affinity to certain proteins, while the sulfur atom could participate in redox reactions or form covalent bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
8-[(4-chlorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one: Similar structure but with a chlorine atom instead of a fluorine atom.
8-[(4-fluorophenyl)methyl]-12-[[3-(methyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of 8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one lies in its combination of fluorinated phenyl groups and a sulfur-containing tetrazatricyclic core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific fields.
Biological Activity
The compound 8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A tetrazatricyclo core.
- Substituents including 4-fluorophenyl and trifluoromethyl groups which are known to enhance biological activity through improved pharmacodynamics.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Anticancer properties
- Antimicrobial effects
- Antiviral activities
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives of similar structures have shown low micromolar IC50 values against human HeLa and CEM T-lymphocyte cells, indicating significant potential for anticancer applications.
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
5c | HeLa | 1.9–4.4 | Cytostatic |
5c | CEM | 1.9–4.4 | Cytostatic |
5b | L1210 | 2.5 | Cytostatic |
The compound's ability to inhibit cell proliferation suggests it may act through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The presence of trifluoromethyl groups has been associated with enhanced antimicrobial properties. Compounds similar to the target compound have been evaluated for their efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).
Compound Type | Target Bacteria | Activity Level |
---|---|---|
Trifluoromethyl derivatives | MRSA | Potent |
Pyrazole derivatives | Acinetobacter species | Moderate |
These findings suggest that the trifluoromethyl moiety plays a crucial role in enhancing the antimicrobial activity of the compound.
Antiviral Activity
Research has also highlighted antiviral activities in related compounds against viral strains in cell cultures. For instance, some derivatives have shown promising results with IC50 values ranging from 11–20 µM against HEL cell cultures.
Case Studies
- Cytotoxicity Assays : A study evaluated several derivatives for cytotoxicity against HeLa and CEM cells. The most potent derivative was noted to have an IC50 in the low micromolar range, similar to that observed for the target compound.
- Antimicrobial Screening : Another study synthesized pyrazole derivatives with trifluoromethyl substitutions and tested their antimicrobial efficacy against various pathogens. Results indicated that these modifications significantly improved their activity profiles.
Properties
Molecular Formula |
C22H14F4N4OS2 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C22H14F4N4OS2/c23-16-6-4-13(5-7-16)11-29-19(31)18-17(8-9-32-18)30-20(29)27-28-21(30)33-12-14-2-1-3-15(10-14)22(24,25)26/h1-10H,11-12H2 |
InChI Key |
XMTSHMBFBXIHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.